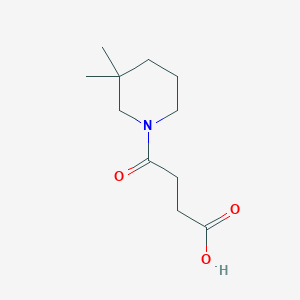![molecular formula C10H8Cl2O3 B7578053 2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture and horticulture. It belongs to the phenoxy herbicide family and is used to control broadleaf weeds in crops such as cereals, maize, and grasslands. Dichlorprop is also used in forestry, urban areas, and gardens to control weeds.
作用機序
The mechanism of action of Dichlorprop involves the disruption of plant growth by interfering with the plant hormone auxin. Auxin is responsible for controlling the growth and development of plants. Dichlorprop mimics the action of auxin, leading to uncontrolled cell division and growth in the plant, which eventually leads to the death of the plant.
Biochemical and Physiological Effects
Dichlorprop has been shown to have both biochemical and physiological effects on plants. It disrupts the normal functioning of the plant by inhibiting the synthesis of proteins and nucleic acids, which are essential for growth and development. It also affects the photosynthetic process by reducing the amount of chlorophyll in the plant. This results in a decrease in the production of energy, which ultimately leads to the death of the plant.
実験室実験の利点と制限
Dichlorprop is widely used in laboratory experiments to study the effects of phenoxy herbicides on plants. It is a potent herbicide that can be used at low concentrations, making it an economical choice for researchers. However, Dichlorprop has limitations in terms of its specificity. It affects a wide range of plants, making it difficult to study the effects of phenoxy herbicides on specific plants.
将来の方向性
There are several future directions for research on Dichlorprop. One area of research is to investigate the effects of Dichlorprop on the environment. Studies have shown that Dichlorprop can persist in the soil for several years, leading to contamination of groundwater and surface water. Research is needed to understand the long-term effects of Dichlorprop on the environment and to develop strategies to mitigate its impact.
Another area of research is to investigate the potential use of Dichlorprop as a bioherbicide. Bioherbicides are environmentally friendly alternatives to chemical herbicides. They are derived from natural sources and are less toxic to the environment. Research is needed to evaluate the efficacy of Dichlorprop as a bioherbicide and to develop strategies for its commercialization.
Conclusion
In conclusion, Dichlorprop is a widely used herbicide that has been extensively studied for its herbicidal properties. It disrupts the normal functioning of plants by interfering with the plant hormone auxin. Dichlorprop has both advantages and limitations for laboratory experiments. Future research is needed to understand the long-term effects of Dichlorprop on the environment and to evaluate its potential use as a bioherbicide.
合成法
Dichlorprop is synthesized by the reaction of 2,6-dichlorophenol with chloroacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to obtain Dichlorprop. The chemical structure of Dichlorprop is shown in Figure 1.
科学的研究の応用
Dichlorprop has been extensively studied for its herbicidal properties. It is used in research to understand the mechanism of action of phenoxy herbicides and their effects on plants. Dichlorprop has also been used in studies to investigate the metabolism of phenoxy herbicides in plants, animals, and the environment.
特性
IUPAC Name |
2-[(2,6-dichlorophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-9-7(11)3-2-4-8(9)12/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZYJLLCIAYZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)